2,4(1H,3H)-Quinolinedione, 3-butyl-3-chloro-
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Overview
Description
2,4(1H,3H)-Quinolinedione, 3-butyl-3-chloro- is a synthetic organic compound belonging to the quinolinedione family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of butyl and chloro substituents on the quinolinedione core can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinolinedione, 3-butyl-3-chloro- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as aniline derivatives and appropriate alkylating agents.
Cyclization: The key step involves the cyclization of the intermediate to form the quinolinedione core. This can be achieved through various cyclization reactions, such as the Pfitzinger reaction or the Skraup synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Quinolinedione, 3-butyl-3-chloro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinolinedione to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized quinolinediones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Quinolinedione, 3-butyl-3-chloro- involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Quinolinedione: The parent compound without the butyl and chloro substituents.
3-Butyl-2,4(1H,3H)-Quinolinedione: A similar compound with only the butyl substituent.
3-Chloro-2,4(1H,3H)-Quinolinedione: A similar compound with only the chloro substituent.
Uniqueness
2,4(1H,3H)-Quinolinedione, 3-butyl-3-chloro- is unique due to the combined presence of butyl and chloro groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H14ClNO2 |
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Molecular Weight |
251.71 g/mol |
IUPAC Name |
3-butyl-3-chloro-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C13H14ClNO2/c1-2-3-8-13(14)11(16)9-6-4-5-7-10(9)15-12(13)17/h4-7H,2-3,8H2,1H3,(H,15,17) |
InChI Key |
MQSQGRNCCGHFLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)C2=CC=CC=C2NC1=O)Cl |
Origin of Product |
United States |
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